3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide
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Overview
Description
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is a complex organic compound that belongs to the class of thienopyrazoles This compound is characterized by its unique structure, which includes a thieno[2,3-c]pyrazole core, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-c]pyrazole core, followed by the introduction of the phenyl and furan groups. Common reagents used in these reactions include thioamides, hydrazines, and aldehydes. The reaction conditions often require the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like p-toluenesulfonic acid (PTSA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Pyrazole Derivatives: Compounds with a pyrazole core, often used in medicinal chemistry.
Uniqueness
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile reactivity and the possibility of forming various derivatives with tailored properties.
Properties
Molecular Formula |
C19H16N4O2S |
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Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-methyl-N-[(Z)-(5-methylfuran-2-yl)methylideneamino]-1-phenylthieno[2,3-c]pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H16N4O2S/c1-12-8-9-15(25-12)11-20-21-18(24)17-10-16-13(2)22-23(19(16)26-17)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,21,24)/b20-11- |
InChI Key |
ADWANYDFZVKSPU-JAIQZWGSSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=N\NC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C=NNC(=O)C2=CC3=C(S2)N(N=C3C)C4=CC=CC=C4 |
Origin of Product |
United States |
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